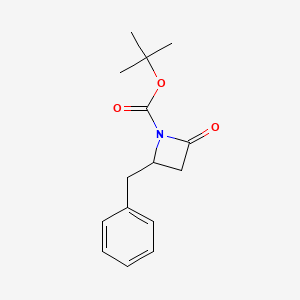

Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-12(10-13(16)17)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPBJPAPXUHKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, which undergoes a series of reactions including benzylation and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate

- Structure : Differs from the target compound by the substitution of a 4-fluorobenzyl group instead of benzyl at position 2.

- Applications : Fluorinated analogues are often explored to optimize pharmacokinetic properties in drug candidates.

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Structure : A five-membered pyrrolidine ring with a hydroxymethyl group, a 4-methoxyphenyl substituent, and a Boc group.

- Ring Strain vs. Flexibility : The pyrrolidine ring has lower strain than azetidine, improving synthetic accessibility but reducing conformational restriction.

- Polarity : The hydroxymethyl and methoxyphenyl groups enhance hydrophilicity compared to the benzyl-substituted azetidine .

Stability and Reactivity

- Azetidine vs. Pyrrolidine :

- The methoxyphenyl group in the pyrrolidine derivative increases polarity, improving aqueous solubility .

Biological Activity

Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered cyclic amine, along with a carboxylate and a ketone functional group. The molecular formula is with a molecular weight of approximately 273.33 g/mol. Its unique structure allows it to interact with various biological targets, influencing several biochemical pathways.

Interaction with Biological Macromolecules

This compound has been shown to interact with proteins and enzymes involved in metabolic processes. These interactions may affect pathways related to inflammation and immune responses. Preliminary studies suggest that derivatives of this compound could exhibit antibacterial properties, making them candidates for further investigation in treating infections.

Anticancer Potential

Research indicates that this compound may serve as an intermediate in the synthesis of anticancer agents. The structural features of this compound allow it to potentially inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with tumor growth.

Case Studies and Experimental Data

- Antibacterial Activity : In vitro studies have demonstrated that derivatives of this compound possess significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL, indicating promising potential for development into therapeutic agents.

- Anticancer Efficacy : A study evaluating the cytotoxic effects on cancer cell lines showed that this compound reduced cell viability by approximately 60% at concentrations of 25 µM after 48 hours of treatment. This suggests a dose-dependent response, warranting further exploration into its mechanism of action.

- Inflammatory Response Modulation : Research has indicated that the compound may modulate inflammatory cytokine production in macrophages. Specifically, it was observed to reduce levels of TNF-alpha and IL-6 by approximately 30% in treated cells compared to controls.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-oxoazetidine-1-carboxylic acid | Contains a carboxylic acid instead of an ester | More acidic, potentially more reactive |

| N-benzylazetidinone | Lacks the carboxylic acid functionality | May exhibit different biological activities |

| 1-Boc-3-azetidinone | Similar azetidine core but without benzyl substitution | Primarily used as a synthetic intermediate |

These comparisons highlight how variations in structure can influence biological activity and therapeutic potential.

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate, and what reaction conditions are optimal?

The synthesis typically involves a two-step process:

- Step 1 : Nucleophilic substitution of a halogenated precursor (e.g., 2-benzyl-4-oxoazetidine) with a tert-butyl ester derivative (e.g., Boc anhydride).

- Step 2 : Cyclization under mild conditions using solvents like tetrahydrofuran (THF) and catalysts such as triethylamine to stabilize intermediates . Key parameters include maintaining temperatures between 0–25°C to avoid side reactions and using anhydrous conditions to prevent hydrolysis of the tert-butyl group.

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?

- NMR Spectroscopy : and NMR are critical for confirming the azetidine ring, benzyl substituents, and tert-butyl ester.

- X-ray Crystallography : Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to resolve stereochemistry and confirm bond angles/distances .

- IR Spectroscopy : Validates carbonyl (C=O) stretches (~1700 cm) and amide/ester functionalities .

Q. What are the typical chemical reactions this compound undergoes in medicinal chemistry applications?

- Hydrolysis : The tert-butyl ester can be cleaved under acidic conditions (e.g., HCl/dioxane) to yield the free carboxylic acid derivative.

- Ring-Opening Reactions : Reacts with nucleophiles (e.g., amines) at the 4-oxo position to form β-lactam derivatives.

- Functionalization : The benzyl group can undergo hydrogenolysis (Pd/C, H) for further derivatization .

Advanced Research Questions

Q. How can researchers optimize low yields during the cyclization step of the synthesis?

- Kinetic Control : Reduce reaction temperature (e.g., 0°C) to favor intramolecular cyclization over intermolecular side reactions.

- Catalyst Screening : Test alternative bases (e.g., DBU or DMAP) to improve reaction efficiency.

- Solvent Effects : Use polar aprotic solvents like DMF to stabilize transition states .

Q. How should discrepancies between predicted and observed spectroscopic data (e.g., NMR shifts) be resolved?

- 2D NMR Techniques : Employ - HSQC and HMBC to assign ambiguous peaks and confirm coupling patterns.

- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (using software like Gaussian or ORCA) to validate structural assignments.

- Purity Checks : Use HPLC-MS to rule out impurities causing signal splitting .

Q. What strategies are used to investigate the compound’s interaction with biological targets (e.g., enzymes)?

- Radiolabeled Binding Assays : Incorporate or isotopes to quantify binding affinity () for targets like proteases or kinases.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses and identify key residues (e.g., hydrogen bonding with catalytic sites).

- Enzyme Kinetics : Measure / values under varying substrate concentrations to assess inhibitory effects .

Q. How can racemization during synthesis be minimized or detected?

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify optical purity.

- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during key steps to enforce stereochemical control.

- Circular Dichroism (CD) : Monitor optical activity to detect unintended racemization in intermediates .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic data regarding the azetidine ring conformation?

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning and improve R-factors.

- Comparative Analysis : Cross-validate with analogous structures (e.g., tert-butyl 4-oxoazetidine derivatives) to identify common conformational trends .

Q. What methods validate the compound’s stability under biological assay conditions?

- LC-MS Stability Studies : Incubate the compound in buffer (pH 7.4, 37°C) and monitor degradation via mass spectrometry.

- Fluorescence Quenching : Track changes in fluorescence if the compound interacts with reporter dyes in cellular assays .

Applications in Drug Discovery

Q. How is this compound utilized as a precursor for targeted drug delivery systems?

- Prodrug Design : The tert-butyl ester serves as a protective group, which is enzymatically cleaved in vivo to release active carboxylic acid derivatives.

- Conjugation Strategies : Link the benzyl group to targeting moieties (e.g., antibodies) via click chemistry (CuAAC) for site-specific delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.